(2-Chloroquinolin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroquinolin-6-yl)methanamine is a chemical compound that belongs to the quinoline family Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring This compound is characterized by the presence of a chlorine atom at the 2-position and a methanamine group at the 6-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinolin-6-yl)methanamine typically involves the nucleophilic substitution reaction of 2-chloroquinoline with various amines. One common method is the reaction of 2-chloroquinoline with methanamine in the presence of a base such as triethylamine in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, and chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of (2-Chloroquinolin-6-yl)methanamine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription. It can also interact with cell membranes, altering their permeability and leading to cell death. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the methanamine group and has different chemical reactivity and biological activity.
6-Methoxyquinoline: Contains a methoxy group instead of a methanamine group, leading to different chemical properties.
2-Chloroquinolin-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 6-position
Uniqueness
(2-Chloroquinolin-6-yl)methanamine is unique due to the specific positioning of the chlorine and methanamine groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H9ClN2 |
---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(2-chloroquinolin-6-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2 |
InChI Key |
OITIAKJXIVCSRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.